Potassium (1-boc-4-piperidinylmethoxyoxy)methyltrifluoroborate
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Overview
Description
Potassium (1-boc-4-piperidinylmethoxyoxy)methyltrifluoroborate is a chemical compound with the CAS Number: 1823136-59-9 . It has a molecular weight of 335.22 and its IUPAC name is potassium ({[1-(tert-butoxycarbonyl)-4-piperidinyl]methoxy}methyl)(trifluoro)borate (1-) .
Molecular Structure Analysis
The InChI code for Potassium (1-boc-4-piperidinylmethoxyoxy)methyltrifluoroborate is 1S/C12H22BF3NO3.K/c1-12(2,3)20-11(18)17-6-4-10(5-7-17)8-19-9-13(14,15)16;/h10H,4-9H2,1-3H3;/q-1;+1 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Potassium (1-boc-4-piperidinylmethoxyoxy)methyltrifluoroborate has a molecular weight of 335.22 . The compound should be stored in a freezer for optimal preservation .Scientific Research Applications
Organotrifluoroborates in Transformations
Organotrifluoroborates, such as Potassium (1-boc-4-piperidinylmethoxyoxy)methyltrifluoroborate, have emerged as choice reagents for a number of diverse transformations . They provide reactivity patterns that complement those of other available organoboron reagents .
Cross-Coupling Reactions
Organotrifluoroborates are often used in cross-coupling reactions. They serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions .
Carbon–Carbon Bond Forming Processes
Organotrifluoroborates have been used in various carbon–carbon bond-forming processes. They have allowed more convenient and selective syntheses of existing substructures, as well as access to novel building blocks .
Carbon–Heteroatom Bond Forming Processes
Organotrifluoroborates have also been used in carbon–heteroatom bond-forming processes. They offer several desirable features that afford them inherent advantages over other boronic acid derivatives .
Synthesis of Boronate Esters
The trifluoroborates are often more atom economical than boronate ester analogues, and the potassium salts are reliably stable, monomeric, crystalline solids with indefinite shelf-lives .
Transition Metal-Catalyzed Cross-Coupling Protocols
Organotrifluoroborates often afford practical improvements over other boron-based reagents in many transition metal-catalyzed cross-coupling protocols .
Safety and Hazards
properties
IUPAC Name |
potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxymethyl]boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BF3NO3.K/c1-12(2,3)20-11(18)17-6-4-10(5-7-17)8-19-9-13(14,15)16;/h10H,4-9H2,1-3H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCMRJJYDAQVND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCC1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BF3KNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (1-boc-4-piperidinylmethoxyoxy)methyltrifluoroborate |
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